

# (R)-(-)-2-Pentanol physical and chemical properties

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An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

(R)-(-)-2-Pentanol (CAS No: 31087-44-2) is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and is utilized in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Its specific stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its safety and handling information.

## **General and Physical Properties**

**(R)-(-)-2-Pentanol** is a colorless, clear liquid with a characteristic alcoholic odor at room temperature.[1][3] It is a flammable liquid and should be handled with appropriate safety precautions.[4]

Table 1: General Properties of (R)-(-)-2-Pentanol



Property	Value	Reference
CAS Number	31087-44-2	[1]
Molecular Formula	C5H12O	[1]
Molecular Weight	88.15 g/mol	[1][3]
Appearance	Colorless, clear liquid	[1][3]
Odor	Characteristic alcoholic odor	[3]

Table 2: Physical Properties of (R)-(-)-2-Pentanol

Property	Value	Reference
Boiling Point	119-120 °C	[1][5]
Melting Point	-73 °C (for 2-Pentanol racemate)	[6]
Density	0.809 g/mL at 20 °C	[5]
Refractive Index (n20/D)	1.406	[1][5]
Optical Rotation [α]25/D	-13° (neat)	
Optical Rotation [α]20/D	-12° to -15° (neat)	[1]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.[3]	[3]
Vapor Density	3.0 (vs air)	
Vapor Pressure	8.047 mmHg at 25 °C (estimated)	[7]

## **Chemical Properties and Reactivity**

As a secondary alcohol, **(R)-(-)-2-Pentanol** exhibits reactivity typical of this functional group. Its chirality is a key feature, making it a useful starting material in stereoselective synthesis.



- Oxidation: It can be oxidized to the corresponding ketone, (R)-2-pentanone, using common oxidizing agents.
- Dehydration: Under acidic conditions, it can undergo dehydration to form pentene isomers. [8]
- Esterification: It reacts with carboxylic acids or their derivatives to form esters.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which then allows for nucleophilic substitution, often with inversion of configuration at the chiral center.[9]
- Applications in Synthesis: It is used as a chiral building block for synthesizing various organic molecules, including pharmaceuticals and the banana volatile (S)-2-pentyl (R)-3hydroxyhexanoate.[2][10]

## **Spectral Data**

Spectroscopic data is essential for the identification and characterization of (R)-(-)-2-Pentanol.

Table 3: Spectral Data Identifiers for (R)-(-)-2-Pentanol



Technique	Key Information	Reference
<sup>1</sup> H NMR	Spectra available in public databases. Protons on the carbon adjacent to the hydroxyl group (C2) are expected in the 3.4-4.5 ppm region.	[11][12][13]
<sup>13</sup> C NMR	Spectra available in public databases. The carbon bearing the hydroxyl group (C2) typically appears in the 50-65 ppm region.	[11][13]
Mass Spectrometry	Electron ionization mass spectra are available, showing characteristic fragmentation patterns for secondary alcohols.	[14]
IR Spectroscopy	A broad O-H stretching band is expected around 3300-3400 cm <sup>-1</sup> . C-O stretching is observed in the 1000-1200 cm <sup>-1</sup> region.	[11]

# Safety and Handling

**(R)-(-)-2-Pentanol** is a flammable liquid and is harmful if inhaled.[15] Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.[1][16]

Table 4: Safety and Handling Information for (R)-(-)-2-Pentanol



Property	Value	Reference
Flash Point	34 °C (93.2 °F) - closed cup	[7]
Autoignition Temperature	347 °C (657 °F)	
Signal Word	Warning	
Hazard Codes	H226 (Flammable liquid and vapor), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	
Hazard Classifications	Flammable Liquid 3; Acute Toxicity 4 (Inhalation); Specific Target Organ Toxicity - Single Exposure 3	

## **Experimental Protocols**

The following are generalized protocols for the characterization of (R)-(-)-2-Pentanol.

# Protocol 1: Determination of Optical Rotation using Polarimetry

Objective: To measure the specific rotation of **(R)-(-)-2-Pentanol**.

Principle: A polarimeter measures the angle of rotation caused by passing polarized light through a sample of a chiral substance. The specific rotation is a characteristic property of a chiral compound.[17]

#### Methodology:

- Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol if the sample is diluted) to set the zero point.
- Sample Preparation: Prepare a solution of **(R)-(-)-2-Pentanol** of a known concentration (c, in g/mL). If measuring neat, the concentration is equal to the density of the liquid.[18]



#### Measurement:

- Fill the polarimeter cell (of a known path length, I, in decimeters) with the sample, ensuring no air bubbles are present.
- Place the cell in the polarimeter.
- Measure the observed angle of rotation (α).[17]
- Calculation of Specific Rotation [α]:
  - Use Biot's law:  $[\alpha] = \alpha / (1 * c).[17]$
  - The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should be recorded and reported with the result.

## Protocol 2: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of a sample of **(R)-(-)-2-Pentanol**.

Principle: Chiral GC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and different retention times.[19]

#### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the (R)-(-)-2-Pentanol sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[19]
  - Optional Derivatization: For improved resolution and volatility, the alcohol can be acylated to form an ester (e.g., acetate) prior to analysis.[20]
- GC System and Column:
  - Instrument: Gas chromatograph with a Flame Ionization Detector (FID).



- Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[19][20]
- Carrier Gas: High-purity hydrogen or helium.[19]
- GC Conditions (Typical):
  - Injector Temperature: 250 °C.
  - Detector Temperature: 275 °C.
  - Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 160 °C).[20]
  - Injection Volume: 1 μL.[19]
- Data Analysis:
  - Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.
  - Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area\_major Area minor) / (Area major + Area minor) ] \* 100

# Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Pentanol and assist in its characterization.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. <sup>1</sup>H NMR gives information on the number and environment of hydrogen atoms, while <sup>13</sup>C NMR provides information about the carbon atoms.

#### Methodology:

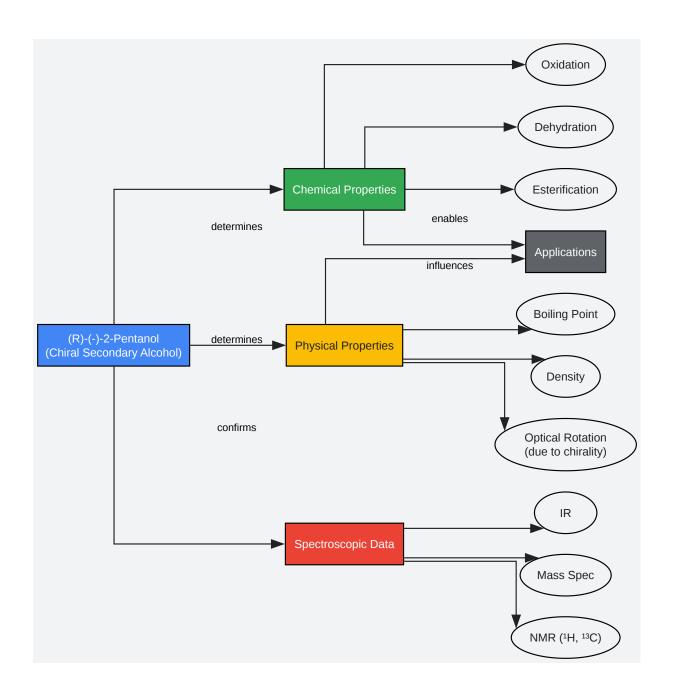
- Sample Preparation:
  - Dissolve a small amount of the (R)-(-)-2-Pentanol sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[21]



- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[21]
- Data Acquisition:
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a high-field NMR spectrometer.
  - Standard pulse programs are typically used for both <sup>1</sup>H and <sup>13</sup>C acquisitions.
- Spectral Analysis:
  - o ¹H NMR: Analyze chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling) to assign signals to the different protons in the molecule. The OH proton signal can be confirmed by performing a "D₂O shake," where adding D₂O to the sample causes the OH peak to disappear.[13]
  - <sup>13</sup>C NMR: Analyze the chemical shifts to identify the five distinct carbon environments in the 2-pentanol molecule.

## **Visualizations**

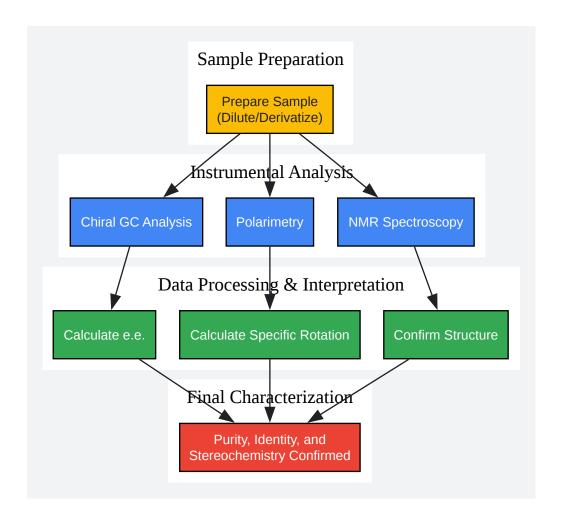




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Caption: Logical relationships of (R)-(-)-2-Pentanol's properties.





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